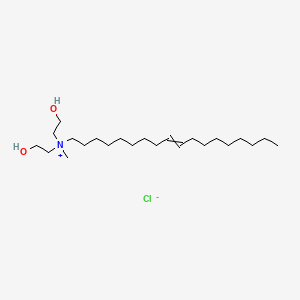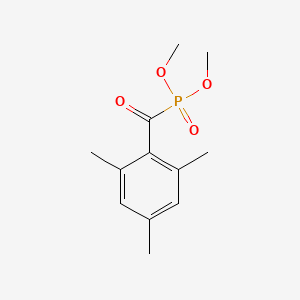![molecular formula C17H39FN2O3Si B14352991 N~1~-(6-Fluorohexyl)-N~2~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine CAS No. 90375-68-1](/img/structure/B14352991.png)
N~1~-(6-Fluorohexyl)-N~2~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(6-Fluorohexyl)-N~2~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine is a compound that belongs to the class of organosilanes. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This particular compound is notable for its dual functional groups: a fluorohexyl group and a triethoxysilyl group. These functional groups confer unique properties to the compound, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-Fluorohexyl)-N~2~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine typically involves a multi-step process. One common method starts with the reaction of 1,2-ethanediamine with 6-fluorohexyl bromide under basic conditions to form N1-(6-fluorohexyl)ethane-1,2-diamine. This intermediate is then reacted with 3-(triethoxysilyl)propyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(6-Fluorohexyl)-N~2~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The fluorohexyl group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The triethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Hydrolysis of the triethoxysilyl group can be carried out using water or aqueous acid/base solutions.
Major Products
Oxidation: Oxidized derivatives of the fluorohexyl group.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Siloxane-linked polymers or networks.
Applications De Recherche Scientifique
N~1~-(6-Fluorohexyl)-N~2~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to promote adhesion between different materials, forming hybrid materials.
Biology: Utilized in the modification of surfaces for biological assays and cell culture studies.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various substrates.
Mécanisme D'action
The mechanism of action of N1-(6-Fluorohexyl)-N~2~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine involves its ability to form strong covalent bonds with various substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense with hydroxyl groups on surfaces, forming stable siloxane linkages. This property is particularly useful in applications requiring strong adhesion and durability .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Triethoxysilyl)propyl isocyanate: Another organosilane with similar silane functionality but different reactivity due to the isocyanate group.
Bis[3-(trimethoxysilyl)propyl]amine: Similar in structure but with two silane groups, offering different bonding capabilities.
Uniqueness
N~1~-(6-Fluorohexyl)-N~2~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine is unique due to the presence of both a fluorohexyl group and a triethoxysilyl group. This combination provides a balance of hydrophobicity and reactivity, making it versatile for various applications. The fluorohexyl group imparts hydrophobic properties, while the triethoxysilyl group allows for strong bonding with substrates.
Propriétés
Numéro CAS |
90375-68-1 |
|---|---|
Formule moléculaire |
C17H39FN2O3Si |
Poids moléculaire |
366.6 g/mol |
Nom IUPAC |
N-(6-fluorohexyl)-N'-(3-triethoxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H39FN2O3Si/c1-4-21-24(22-5-2,23-6-3)17-11-14-20-16-15-19-13-10-8-7-9-12-18/h19-20H,4-17H2,1-3H3 |
Clé InChI |
ACNVLLNIDYCFBP-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCNCCNCCCCCCF)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


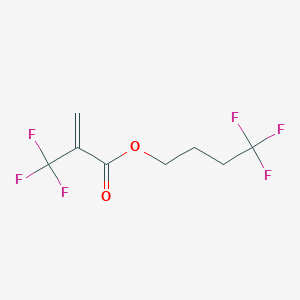
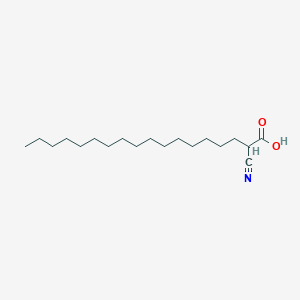


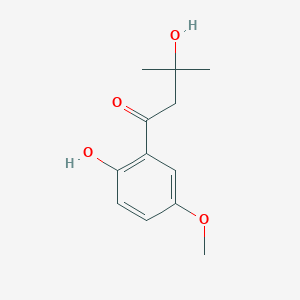
![2,2'-Methylenebis[5-(isocyanatomethyl)furan]](/img/structure/B14352940.png)
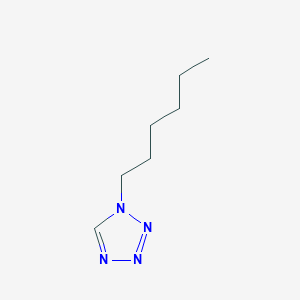
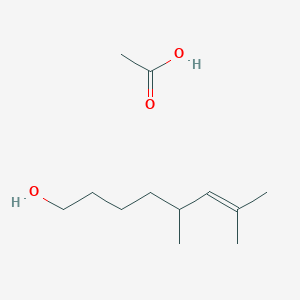
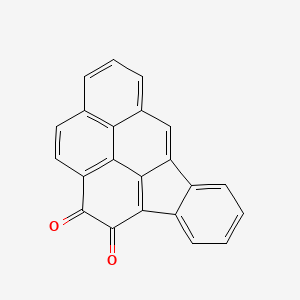
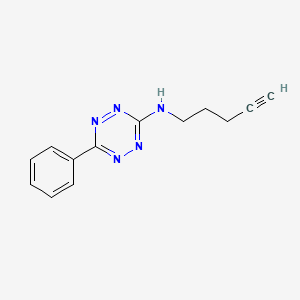
![3-Methyl-5-oxo-5-{[2-(thiophen-2-yl)ethyl]amino}pentanoic acid](/img/structure/B14352986.png)

